molecular formula C11H9ClF2N4O B2583858 2-Chloro-N-[1-(2,2-difluoroethyl)pyrazol-3-YL]pyridine-4-carboxamide CAS No. 1436026-95-7

2-Chloro-N-[1-(2,2-difluoroethyl)pyrazol-3-YL]pyridine-4-carboxamide

Cat. No.: B2583858
CAS No.: 1436026-95-7
M. Wt: 286.67
InChI Key: SYIABFTUSWHIMJ-UHFFFAOYSA-N
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Description

2-Chloro-N-[1-(2,2-difluoroethyl)pyrazol-3-YL]pyridine-4-carboxamide (CAS 1436026-95-7) is a chemical compound with the molecular formula C11H9ClF2N4O and a molecular weight of 286.66 g/mol . This pyrazole-carboxamide derivative is part of a class of aza-heterocyclic scaffolds that are recognized as privileged structures in the development of compounds for pharmaceutical and agrochemical research . While specific biological data for this exact molecule is limited in public sources, research on closely related pyrazole carboxamides provides strong insight into its potential research value. Studies on similar compounds, such as those containing a diarylamine scaffold, have demonstrated significant antifungal activity . The mechanism of action for these related fungicides is complex and involves disruption of mitochondrial function in fungal pathogens. Evidence suggests that these compounds can inhibit the respiratory chain by targeting key enzymes, specifically succinate dehydrogenase (complex II) and cytochrome oxidase (complex IV) . This activity leads to a decrease in mitochondrial membrane potential, ultimately disrupting energy production and causing cellular damage . The structural features of this compound, including the pyrazole ring and carboxamide linkage, make it a versatile intermediate for further chemical exploration and biological evaluation in various research programs . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-chloro-N-[1-(2,2-difluoroethyl)pyrazol-3-yl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClF2N4O/c12-8-5-7(1-3-15-8)11(19)16-10-2-4-18(17-10)6-9(13)14/h1-5,9H,6H2,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYIABFTUSWHIMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(=O)NC2=NN(C=C2)CC(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClF2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[1-(2,2-difluoroethyl)pyrazol-3-YL]pyridine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.

    Introduction of the Difluoroethyl Group: The difluoroethyl group can be introduced via nucleophilic substitution reactions using appropriate difluoroethylating agents.

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis or the Chichibabin synthesis.

    Coupling of the Pyrazole and Pyridine Rings: The final step involves coupling the pyrazole and pyridine rings through amide bond formation, typically using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[1-(2,2-difluoroethyl)pyrazol-3-YL]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the functional groups present.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form new carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents like DMF or DMSO.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while coupling reactions can yield biaryl or heteroaryl compounds.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity
The compound has shown promise as a potential therapeutic agent in the treatment of androgen receptor (AR) dependent cancers, such as prostate cancer. Its structure allows it to act as a selective androgen receptor modulator (SARM), which can selectively inhibit or activate the androgen receptor pathways. This selectivity is crucial for minimizing side effects commonly associated with traditional hormone therapies .

1.2 Anti-inflammatory Properties
Research indicates that compounds with similar structural motifs exhibit anti-inflammatory effects. The incorporation of the pyrazole ring may enhance the compound's ability to modulate inflammatory pathways, making it a candidate for further exploration in treating inflammatory diseases .

1.3 Neurological Applications
There is emerging evidence that pyrazole derivatives can influence neurological pathways, potentially offering therapeutic benefits in neurodegenerative conditions. The ability of 2-Chloro-N-[1-(2,2-difluoroethyl)pyrazol-3-YL]pyridine-4-carboxamide to cross the blood-brain barrier could be advantageous in developing treatments for diseases like Alzheimer's or Parkinson's disease .

Synthetic Methodologies

2.1 Synthesis Pathways
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:

  • Formation of the pyrazole ring through condensation reactions.
  • Introduction of the difluoroethyl group via nucleophilic substitution methods.
  • Final coupling with pyridine derivatives to achieve the desired carboxamide structure.

These synthetic routes are vital for optimizing yield and purity in pharmaceutical applications.

Table 1: Summary of Synthetic Steps

StepReaction TypeKey ReagentsConditions
1CondensationHydrazine, AldehydeAcidic medium
2Nucleophilic SubstitutionDifluoroethyl halideBase catalysis
3CouplingPyridine derivativeHeat/solvent

Materials Science Applications

3.1 Coordination Chemistry
The compound can serve as a ligand in coordination chemistry due to its ability to chelate metal ions through the nitrogen atoms present in the pyrazole and pyridine rings. This property is useful for developing new materials with specific magnetic or electronic properties .

3.2 Polymer Science
In polymer chemistry, derivatives of this compound can be utilized as monomers or additives to enhance the thermal stability and mechanical properties of polymers. Its incorporation into polymer matrices may lead to materials with improved performance characteristics for industrial applications .

Case Studies and Research Findings

Several studies have documented the utility of compounds with similar structures:

  • Study on Anticancer Activity : A recent investigation demonstrated that a related pyrazole-pyridine compound exhibited significant inhibition of prostate cancer cell lines, highlighting the potential of this class of compounds in cancer therapy .
  • Neuroprotective Effects : Research focusing on neuroprotective agents identified that certain pyrazole derivatives could reduce oxidative stress markers in neuronal cells, suggesting potential applications in neurodegenerative disease treatment .

Mechanism of Action

The mechanism of action of 2-Chloro-N-[1-(2,2-difluoroethyl)pyrazol-3-YL]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Core Structural Variations

The compound shares a pyridine-carboxamide backbone with derivatives reported in and . Key differences include:

  • Pyridine Substitution : The chlorine atom at pyridine position 2 (as in ’s fungicide, 2-chloro-N-[2-(4-chlorophenyl)phenyl]pyridine-3-carboxamide) contrasts with the target compound’s chlorine at position 2 and carboxamide at position 3. This positional shift may alter electronic properties and target binding .
  • Pyrazole Functionalization : Unlike ’s aryl-substituted pyrazoles (e.g., phenyl, 4-chlorophenyl), the target compound’s pyrazole bears a 2,2-difluoroethyl group. Fluorine’s electronegativity enhances lipophilicity and metabolic stability compared to aryl groups .

Physicochemical Properties

Property Target Compound Analog (3a) Compound
Melting Point Not reported 133–135°C Not reported
Molecular Weight ~325 g/mol (estimated) 403.1 g/mol ~325 g/mol (estimated)
Key Functional Groups 2-Cl, 4-carboxamide, 2,2-difluoroethyl 5-Cl, 4-carboxamide, aryl groups 2-Cl, 3-carboxamide, biphenyl
Lipophilicity (LogP) Higher (due to -CF2CH3) Moderate (aryl groups) High (biphenyl moiety)

Notes:

  • Chlorine at pyridine position 2 may reduce steric hindrance compared to position 3 substitution in ’s compound, favoring target engagement .

Biological Activity

2-Chloro-N-[1-(2,2-difluoroethyl)pyrazol-3-YL]pyridine-4-carboxamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a carboxamide group and a pyrazole ring with a difluoroethyl substituent. Its molecular formula is C8H7ClF2N4O\text{C}_8\text{H}_7\text{ClF}_2\text{N}_4\text{O}, indicating a complex structure suitable for diverse biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets through various bonding mechanisms, including:

  • Hydrogen Bonding: Facilitates binding to target proteins.
  • Hydrophobic Interactions: Enhances affinity for lipid membranes and protein pockets.
  • Covalent Bonding: Potentially modifies target proteins permanently.

Target Interactions

Research indicates that this compound acts as an inhibitor of glycine transporters, which are crucial in neurotransmission and have implications in treating neurological disorders such as schizophrenia. The compound demonstrates a significant inhibitory concentration (IC50 = 1.8 nM), suggesting high potency in modulating glycine transporter activity.

Biological Activities

The biological activities of this compound can be summarized as follows:

  • Glycine Transporter Inhibition: Effective in modulating neurotransmitter levels, potentially aiding in the treatment of schizophrenia.
  • Antimicrobial Properties: Preliminary studies suggest potential efficacy against certain bacterial strains, although further research is needed to confirm these findings.
  • Insecticidal Activity: Related compounds with similar structures have shown insecticidal properties, indicating potential applications in agricultural pest control .

Case Study 1: Glycine Transporter Inhibition

In a study examining the effects of various compounds on glycine transporters, this compound exhibited strong inhibitory effects. This finding supports its potential use in developing treatments for schizophrenia without central nervous system side effects.

Case Study 2: Structure-Activity Relationship (SAR)

A series of SAR studies highlighted the significance of the difluoroethyl group in enhancing the biological activity of pyrazole derivatives. The presence of this group was correlated with improved binding affinity to glycine transporters and increased inhibitory potency .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural DifferencesNotable Properties
2-Chloro-N-[1-(2,2-difluoroethyl)pyrazol-3-YL]pyridine-3-carboxamideCarboxamide at position 3Different biological targets
2-Chloro-N-[1-(2,2-difluoroethyl)pyrazol-3-YL]pyridine-4-sulfonamideSulfonamide instead of carboxamideVariability in solubility
2-Chloro-N-[1-(2,2-difluoroethyl)pyrazol-3-YL]pyridine-4-thioamideThioamide instead of carboxamideUnique biological activities compared to carboxamides.

Q & A

(Basic) What are the optimal synthetic routes for 2-Chloro-N-[1-(2,2-difluoroethyl)pyrazol-3-YL]pyridine-4-carboxamide?

Methodological Answer:
The synthesis typically involves multi-step reactions, including:

  • Step 1: Formation of the pyrazole core via cyclization of hydrazine derivatives with diketones or acrylonitriles under reflux conditions (e.g., in ethanol or DMF).
  • Step 2: Introduction of the 2,2-difluoroethyl group via nucleophilic substitution or palladium-catalyzed cross-coupling.
  • Step 3: Coupling the pyrazole moiety to the pyridine-4-carboxamide backbone using carbodiimide-mediated amidation (e.g., EDC/HOBt in DCM).
  • Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (from ethanol/water mixtures) ensures high purity.
    Key Considerations: Reaction temperatures (70–120°C), anhydrous solvents, and inert atmospheres (N₂/Ar) are critical for yield optimization. Reaction progress is monitored via TLC and confirmed by 1^1H NMR .

(Basic) Which spectroscopic techniques are most effective for characterizing the compound’s structure?

Methodological Answer:

  • 1^1H and 13^{13}C NMR: Confirm proton environments (e.g., difluoroethyl CH₂F₂ at δ ~5.8–6.2 ppm) and carbon backbone integrity.
  • IR Spectroscopy: Identifies amide C=O stretching (~1650–1700 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹).
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., ESI-HRMS for [M+H]⁺ ion).
  • X-ray Crystallography (if crystals are obtainable): Resolves 3D structure and confirms regiochemistry of substituents .

(Advanced) How can computational methods optimize the compound’s synthetic pathway?

Methodological Answer:

  • Reaction Path Modeling: Use quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to predict intermediates, transition states, and energy barriers.
  • Solvent/Reagent Screening: Molecular dynamics simulations (e.g., COSMO-RS) identify solvent effects on reaction kinetics.
  • Machine Learning: Train models on existing reaction databases to predict optimal conditions (temperature, catalyst, solvent) for yield improvement.
    Case Study: ICReDD’s approach integrates computational predictions with experimental validation, reducing trial-and-error by 40–60% .

(Advanced) What experimental strategies assess the compound’s potential as an enzyme inhibitor?

Methodological Answer:

  • In Vitro Assays:
    • Enzyme Activity Assays: Measure IC₅₀ values using fluorogenic substrates (e.g., for kinases or proteases).
    • Isothermal Titration Calorimetry (ITC): Quantifies binding affinity (Kd) and thermodynamic parameters.
  • Cellular Assays:
    • Western Blotting: Evaluate downstream signaling pathway modulation (e.g., phosphorylation status).
    • Molecular Docking: AutoDock Vina or Schrödinger Suite predicts binding poses to target proteins (e.g., EGFR or PI3K) .

(Advanced) How to address discrepancies in biological activity data across assay models?

Methodological Answer:

  • Cross-Validation: Compare results from orthogonal assays (e.g., enzymatic vs. cellular assays).
  • Metabolic Stability Testing: Use liver microsomes to assess if poor activity in cell-based assays stems from rapid metabolism.
  • Cell Line Variability: Test across multiple lines (e.g., HEK293, HeLa) to rule out cell-specific effects.
  • Pharmacokinetic Profiling: Measure bioavailability and tissue distribution in rodent models to contextualize in vitro findings .

(Basic) What are the critical parameters for ensuring purity during synthesis?

Methodological Answer:

  • Solvent Selection: Use anhydrous DMF or THF to minimize side reactions.
  • Purification:
    • HPLC: Reverse-phase C18 columns (acetonitrile/water gradient) for ≥95% purity.
    • Recrystallization: Optimize solvent polarity (e.g., ethanol for polar intermediates).
  • Analytical Monitoring: TLC (Rf tracking) and 1^1H NMR (integration of impurity peaks) ensure batch consistency .

(Advanced) How to design a structure-activity relationship (SAR) study for this compound?

Methodological Answer:

  • Analog Synthesis: Modify substituents (e.g., replace Cl with Br, vary difluoroethyl chain length).
  • Biological Testing: Screen analogs against target enzymes/cells to correlate structural changes with activity.
  • Statistical Analysis: Use multivariate regression (e.g., PLS) to identify critical substituents.
    Example: Pyrazole N-alkylation in increased potency by 3-fold, highlighting the role of lipophilicity .

(Advanced) What methodologies determine the compound’s pharmacokinetic properties?

Methodological Answer:

  • In Vivo Studies:
    • Plasma Half-Life: Serial blood sampling in rodents followed by LC-MS/MS quantification.
    • Tissue Distribution: Radiolabeled compound tracking (e.g., 14^{14}C labeling).
  • In Vitro Assays:
    • CYP450 Inhibition: Screen against human liver microsomes to predict drug-drug interactions.
    • Plasma Protein Binding: Equilibrium dialysis or ultrafiltration .

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